

# Spectroscopic Analysis of 4-Phenylazepane: A Technical Guide for Structural Validation

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## Compound of Interest

Compound Name: 4-Phenylazepane

CAS No.: 73252-01-4

Cat. No.: B3023610

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## Executive Summary & Structural Dynamics

**4-Phenylazepane** (CAS: 73252-01-4 for HCl salt) represents a critical pharmacophore in medicinal chemistry, serving as the core scaffold for opioid analgesics (e.g., ethoheptazine) and selective norepinephrine reuptake inhibitors.<sup>[1][2]</sup>

Unlike rigid piperidines, the seven-membered azepane ring exhibits significant conformational flexibility, existing in a dynamic equilibrium between twist-chair and twist-boat conformers.<sup>[1]</sup> This flux complicates spectroscopic analysis, often resulting in signal broadening in NMR spectra at ambient temperatures. This guide provides a robust, multi-modal analytical protocol designed to overcome these challenges and unequivocally distinguish the 4-phenyl isomer from its regioisomers (e.g., 3-phenylazepane).

## Core Molecular Specifications

- Formula:  $C_{12}H_{17}N$ <sup>[1][2][3][4]</sup>
- Molecular Weight: 175.27 g/mol <sup>[1][2][3]</sup>
- Chirality: The C4 carbon is a stereogenic center. Synthetic samples are typically racemic ( ) unless asymmetric synthesis or resolution is specified.<sup>[1]</sup>

- Key Challenge: Distinguishing the 4-substitution pattern from the 3-substitution pattern using scalar coupling and through-space correlations.

## Spectroscopic Workflow: The "Triad of Evidence"

To ensure scientific integrity, no single method is treated as sufficient. The "Triad of Evidence" protocol requires corroboration across NMR, MS, and IR.

### Phase 1: Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural definition. The large ring size and flexibility require specific acquisition parameters.

Experimental Protocol:

- Solvent Selection: Use DMSO-d<sub>6</sub> (approx. 10-15 mg/0.6 mL) rather than CDCl<sub>3</sub> for the hydrochloride salt to ensure solubility and stabilize the exchangeable N-H proton.<sup>[1]</sup> For the free base, CDCl<sub>3</sub> is acceptable but may result in broader N-H signals.
- Temperature: If signal broadening is observed in the aliphatic region (1.5–3.0 ppm), acquire spectra at 323 K (50°C) to accelerate conformational exchange and sharpen peaks.

#### A. <sup>1</sup>H NMR Analysis (Expected Signals in CDCl<sub>3</sub>)

- Aromatic Region (7.1 – 7.4 ppm): A multiplet integrating to 5 protons (monosubstituted benzene).
- The Diagnostic Methine (tt, ~2.6 – 2.9 ppm): The proton at C4 ( ) is the structural anchor. In **4-phenylazepane**, this proton couples to two methylene groups (C3 and C5).<sup>[1]</sup>
  - Differentiation: In 3-phenylazepane, the methine proton couples to one methylene (C4) and one nitrogen-adjacent methylene (C2), resulting in a distinctly deshielded chemical shift and different splitting pattern.
- Nitrogen-Adjacent Methylenes ( -protons):

- C2-H<sub>2</sub>: ~2.9 – 3.1 ppm (triplet or broad multiplet).[1]
- C7-H<sub>2</sub>: ~2.9 – 3.1 ppm (triplet or broad multiplet).[1]
- Note: In **4-phenylazepane**, the  
  
-protons (C2, C7) are chemically distinct but may overlap. In 3-phenylazepane, the C2 protons are diastereotopic and significantly shifted due to the adjacent phenyl group.

## B. <sup>13</sup>C NMR & DEPT-135

- C4 (Methine): ~40–45 ppm.[1][5] Positive in DEPT-135.
- -Carbons (C2, C7): ~48–55 ppm.[1] Negative in DEPT-135.[1]
- -Carbons (C3, C5, C6): ~30–38 ppm.[1] Negative in DEPT-135.[1]
- Aromatic Ipso Carbon: ~145–148 ppm (Low intensity).

## C. 2D NMR Validation (The "Self-Validating" Step)

To prove the structure is **4-phenylazepane**, you must establish the connectivity distance between the nitrogen and the phenyl ring.

Experiment	Target Correlation	Mechanistic Proof
COSY	H4 ↔ H3, H5	Confirms H4 is flanked by two methylene groups (–CH <sub>2</sub> –CH(Ph)–CH <sub>2</sub> –).[1]
HMBC	H4 → C2, C6	Long-range coupling to -carbons confirms central positioning.[1]
HMBC	H2/H7 → C4	Critical: If H2/H7 (N-adjacent) show correlations to the methine C4, the distance is too great for 3-bond coupling in a 7-membered ring, suggesting incorrect assignment or 3-phenyl isomer.[1] In 4-phenyl, N-adjacent protons are too far from C4 for strong HMBC.[1]

## Phase 2: Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI).[1]

Fragmentation Logic (EI): Azepanes undergo characteristic

-cleavage adjacent to the nitrogen.[1]

- Molecular Ion:

175

[1]

- Base Peak: Typically formed by

-cleavage followed by hydrogen rearrangement.[1]

- Tropylium Ion:

91.[1] Indicates the presence of the benzyl/phenyl moiety.[5]

- Loss of Propene: In **4-phenylazepane**, retro-synthetic fragmentation can lead to specific loss of C-fragments (e.g.,  
) depending on the ring puckering.[1]

## Phase 3: Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on neat oil or solid HCl salt.[1]

- N-H Stretch: 3300–3500  $\text{cm}^{-1}$  (Broad band for amine salt).[1]
- C-H Stretch (Aromatic): 3000–3100  $\text{cm}^{-1}$ . [1]
- C-H Stretch (Aliphatic): 2800–2950  $\text{cm}^{-1}$ . [1]
- Aromatic Overtones: 1600, 1580, 1490  $\text{cm}^{-1}$  (Ring breathing).
- Fingerprint Region: 700 and 750  $\text{cm}^{-1}$  (strong bands indicating monosubstituted benzene).

## Impurity Profiling & Quality Control

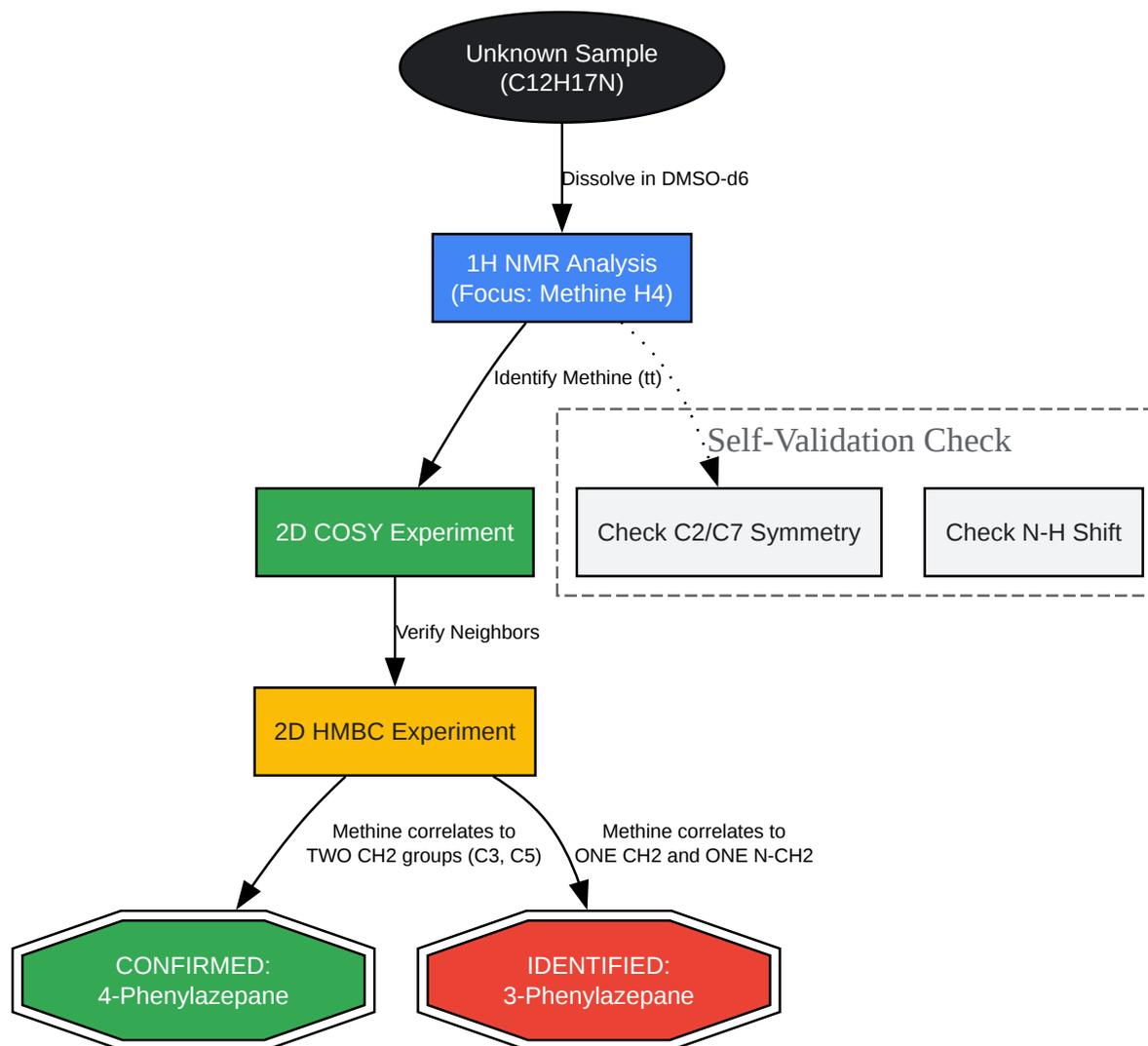
Synthesis of **4-phenylazepane** often involves ring expansion of cyclohexanones or cyclization of amino-esters.[1]

Common Impurities:

- 3-Phenylazepane (Regioisomer): Arises from non-selective rearrangement.[1] Detection: Look for duplicate methine signals in  $^1\text{H}$  NMR or split aromatic ipso carbons in  $^{13}\text{C}$  NMR.
- Linear Amines: Incomplete cyclization products.[1] Detection: Sharp signals in aliphatic region; distinct  $\text{NH}_2$  stretches in IR.
- Dimerization Products: High molecular weight peaks in MS (  
).

## Visualization: Structural Validation Logic

The following diagram illustrates the decision tree for confirming the **4-phenylazepane** structure against its likely isomer.



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Caption: Logic flow for distinguishing **4-phenylazepane** from regioisomers using 1D and 2D NMR connectivity.

## Summary of Spectroscopic Data

Parameter	4-Phenylazepane (Expected)	3-Phenylazepane (Contrast)
<sup>1</sup> H Methine	2.6–2.9 (tt)	2.8–3.2 (m, desheilded)
<sup>13</sup> C Methine	42.0	45.5
Symmetry	Pseudo-plane through N-C4	Asymmetric (C2 C7)
COSY	H4 couples to two CH <sub>2</sub> groups	H4 couples to N-CH <sub>2</sub> and CH <sub>2</sub>

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